Kadsurenin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kadsurenin D is a natural product isolated from the plant Piper kadsura. It belongs to the class of compounds known as neolignans, which are characterized by their unique chemical structures and biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kadsurenin D can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the aerial parts of Piper kadsura. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, or ethyl acetate. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources. The large-scale extraction process involves harvesting the plant material, drying it, and then using organic solvents to extract the desired compound. The extract is then purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Kadsurenin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .

Scientific Research Applications

Chemistry: Kadsurenin D serves as a valuable starting material for the synthesis of novel neolignan derivatives with potential therapeutic properties.

Biology: The compound has been shown to exhibit significant anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new anti-inflammatory drugs.

Medicine: this compound has demonstrated anticancer activity in various in vitro and in vivo studies, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

Kadsurenin D exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukins, by modulating the nuclear factor-kappa B pathway.

Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparison with Similar Compounds

Kadsurenin D can be compared with other similar neolignan compounds, such as:

Kadsurenin C: Another neolignan isolated from Piper kadsura, which also exhibits anti-inflammatory and antioxidant activities.

Kadsurin: A neolignan with similar biological activities, including anti-inflammatory and antioxidant effects.

4-O-Demethylthis compound: A derivative of this compound with slight structural modifications, leading to differences in biological activity.

This compound stands out due to its unique chemical structure and potent biological activities, making it a valuable compound for further research and development.

Biological Activity

Kadsurenin D is a lignan compound derived from the plant Piper kadsura. It has gained attention for its potential biological activities, particularly in the context of antiviral, anti-inflammatory, and anticancer effects. This article consolidates various research findings on this compound, highlighting its biological activity through data tables, case studies, and detailed analyses.

This compound has the following chemical characteristics:

- Molecular Formula: C₁₈H₁₈O₄

- Molecular Weight: 302.34 g/mol

- CAS Number: 145701-13-9

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties, particularly against the COVID-19 virus. Molecular docking studies have shown that this compound binds effectively to the main protease (Mpro) of SARS-CoV-2 with a binding energy of approximately -8.43 kcal/mol, suggesting a strong affinity for inhibiting viral replication .

Table 1: Binding Energies of this compound and Related Compounds

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -8.43 |

| Methysticin | -8.20 |

| Other Phenolics | Varies |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibits the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The IC50 values for this compound against COX-1 and COX-2 were reported to be comparable to standard anti-inflammatory drugs like diclofenac and celecoxib .

Table 2: IC50 Values of this compound Compared to Standard Drugs

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Diclofenac | 6.74 | 6.12 |

| Celecoxib | 0.04 | 0.04 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting tumor cell proliferation across different cancer cell lines, including breast and colon cancer cells. This effect is attributed to its ability to modulate key signaling pathways involved in cell growth and apoptosis.

Case Study: Anticancer Effects in Cell Lines

In a study examining the effects of this compound on human breast cancer cells (MCF-7), it was found that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways, further confirming its potential as an anticancer agent .

Molecular Interactions

The biological activity of this compound is largely attributed to its molecular interactions with various biological targets:

- Binding to Proteins: this compound forms hydrogen bonds with critical amino acids in target proteins, enhancing its inhibitory effects.

- Modulation of Signaling Pathways: It influences pathways related to inflammation and cell survival, which are crucial for both antiviral and anticancer activities.

Properties

IUPAC Name |

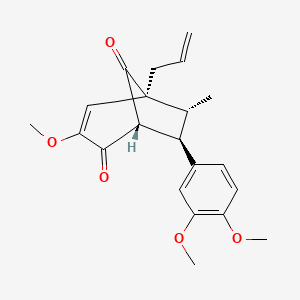

(1S,5S,6R,7R)-7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-9-21-11-16(26-5)19(22)18(20(21)23)17(12(21)2)13-7-8-14(24-3)15(10-13)25-4/h6-8,10-12,17-18H,1,9H2,2-5H3/t12-,17+,18-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEJIWMVJJRSMG-RQJAOHDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.